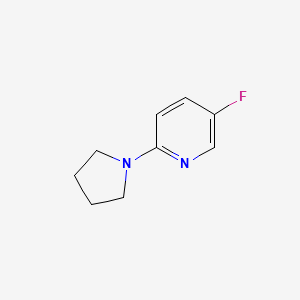

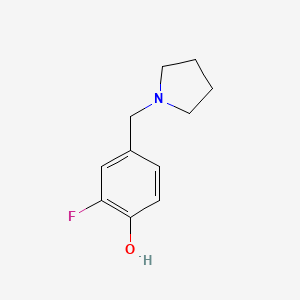

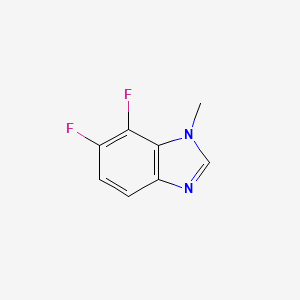

![molecular formula C12H13ClN4O2 B597615 (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol CAS No. 1227958-02-2](/img/structure/B597615.png)

(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol” is a chemical compound with the molecular formula C12H13ClN4O2 . It contains a total of 34 bonds, including 21 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, which includes “(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol”, can be achieved starting from a preformed pyrimidine ring or a pyridine ring .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol” is characterized by a pyridopyrimidine moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Applications De Recherche Scientifique

Synthesis of Biomedical Compounds

The compound is a type of pyrido[2,3-d]pyrimidin-7(8H)-one, which is a privileged heterocyclic scaffold . These structures are capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

Pharmaceutical Intermediate

This compound can find applications as a pharmaceutical intermediate . It is especially useful in the synthesis of kinase inhibitors used in disease treatment .

Development of Kinase Inhibitors

Kinase inhibitors are a type of drug that can block certain proteins called kinases. Kinases are used in the body’s cell functions, including cell signaling, growth, and division. These inhibitors can be used in the treatment of cancer and inflammatory diseases .

Research and Development in Drug Discovery

Due to its resemblance with DNA bases, this compound is considered a privileged heterocyclic scaffold for drug discovery . Some drugs based on such structure that have reached the market are piritrexim isethionate (for the treatment of bladder cancer and urethral cancer) and pipemidic acid (an antibiotic active against Gram-negative and some Gram-positive bacteria) .

Synthesis of Other Chemical Compounds

This compound can also be used in the synthesis of other chemical compounds . It can be used as a starting material or intermediate in various chemical reactions .

Biological Activity Studies

The compound can be used in studies investigating biological activity . The substitution pattern of the compound can affect its biological activity, providing a rich area for exploration and study .

Propriétés

IUPAC Name |

(2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c13-12-15-10-9(2-1-8(7-18)14-10)11(16-12)17-3-5-19-6-4-17/h1-2,18H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSMFTZOLSDUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744308 |

Source

|

| Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227958-02-2 |

Source

|

| Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

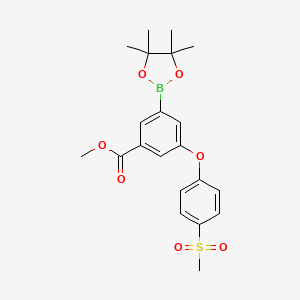

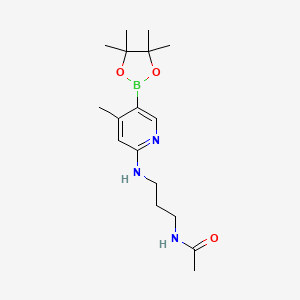

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

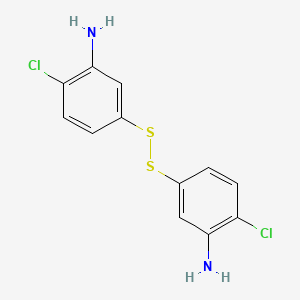

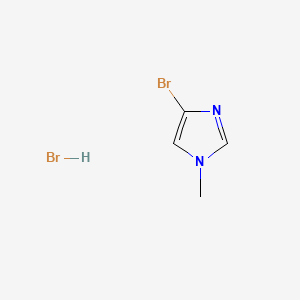

![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)

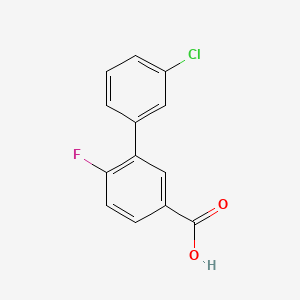

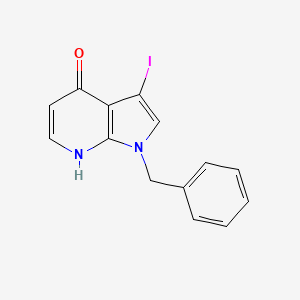

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)